3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and nitro groups in the structure adds to its chemical reactivity and potential for various modifications.
Properties
IUPAC Name |
3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrFN4O2/c23-14-5-1-4-13(10-14)20-18-12-25-21-17(8-3-9-19(21)24)22(18)27(26-20)15-6-2-7-16(11-15)28(29)30/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKBPYPPIJUPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves the cyclization of these intermediates to form the pyrazoloquinoline core .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-bromophenyl substituent is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the adjacent aromatic system. Common reactions include:
Key Findings :
- Bromine substitution is facilitated by polar aprotic solvents and mild bases .
- The nitro group at the 3-nitrophenyl substituent enhances electrophilicity at the para position but does not directly influence bromine reactivity on the adjacent phenyl ring .
Reduction of the Nitro Group
The nitro group at the 3-nitrophenyl substituent can be reduced to an amine, enabling further functionalization:
Key Findings :
- Reduction yields primary amines, which are precursors for diazonium salt formation or amidation .
- Over-reduction or side reactions are minimized using catalytic hydrogenation.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions:
Key Findings :
- Suzuki coupling proceeds efficiently with aryl boronic acids, yielding biaryl derivatives .
- Buchwald–Hartwig amination requires bulky ligands to prevent side reactions .
Electrophilic Aromatic Substitution
Key Findings :
- Nitration occurs preferentially at the 8-position of the quinoline ring .
- Sulfonation requires fuming sulfuric acid and elevated temperatures .
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles, particularly under acidic or basic conditions:
| Cyclization Type | Conditions | Product | Reference |
|---|---|---|---|
| Friedländer Condensation | AcOH, reflux | Pyrazolo[4,3-c]quinoline-fused tetracyclic derivative | |
| Vilsmeier–Haack | POCl₃/DMF, 80°C | Formylated pyrazoloquinoline |
Key Findings :
- Friedländer condensation with ketones forms extended fused-ring systems .
- Vilsmeier–Haack formylation introduces aldehyde groups for further functionalization .
Comparative Reactivity of Analogues
Structural analogues exhibit varying reactivity based on substituent effects:
Scientific Research Applications
3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives. Similar compounds include:
3-(3-chlorophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
3-(3-bromophenyl)-6-fluoro-1-(3-aminophenyl)-1H-pyrazolo[4,3-c]quinoline:
Biological Activity
The compound 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antibacterial properties based on recent research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a pyrazolo[4,3-c]quinoline core, with bromine and fluorine substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[4,3-c]quinolines exhibit various biological activities, including:
- Anti-inflammatory Activity : Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
- Anticancer Activity : Induction of apoptosis in cancer cell lines.
- Antibacterial Activity : Potential effectiveness against various bacterial strains.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyrazolo[4,3-c]quinoline derivatives. The compound demonstrated significant inhibition of LPS-stimulated NO production, with a potency comparable to established anti-inflammatory agents. Notably, the mechanism involved the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Anti-inflammatory Potency of Pyrazolo[4,3-c]quinoline Derivatives
| Compound ID | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of NO production |
| 2i | TBD | Inhibition of iNOS and COX-2 |
| 2m | TBD | Inhibition of iNOS and COX-2 |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives was assessed using various cancer cell lines. The compound exhibited cytotoxic effects characterized by apoptosis induction. For instance, in a study involving human cancer cell lines, the compound demonstrated an IC50 value indicating effective growth inhibition .
Table 2: Cytotoxicity of Pyrazolo[4,3-c]quinoline Derivatives
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HEL | 1.00 | Selective against hematological tumors |
| Vero | >25 | Low cytotoxicity |
Antibacterial Activity
Preliminary studies have indicated that pyrazolo[4,3-c]quinolines possess antibacterial properties. The compound's efficacy against various bacterial strains was evaluated using standard disc diffusion methods. Results showed promising activity against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Study on Inflammatory Response : A detailed examination revealed that the compound effectively reduced inflammatory markers in RAW 264.7 cells by inhibiting iNOS and COX-2 pathways .
- Cytotoxic Assessment : Another study highlighted the selective cytotoxicity of pyrazolo[4,3-c]quinolines against cancer cells while sparing normal cells significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
